2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide is an organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with an acetamide group attached to a methoxyphenyl moiety. Its molecular formula is and it has a molecular weight of approximately 344.73 g/mol.
This compound falls under the category of substituted acetamides, which are often studied for their biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of such compounds typically involves multi-step organic reactions utilizing various precursors, including halogenated pyridines and methoxy-substituted aromatic compounds.
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide can be achieved through several methods:
These methods often require careful control of reaction conditions to achieve high yields and purity.
The molecular structure of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C15H14ClF3N2O/c1-22-15(20)12-6-5-11(19)13(21)14(17)10(12)9-4-3-8(16)7-18/h3-7,10H,1-2H3
CC(=O)N(C1=C(C=CC=C1Cl)C(=C(C=N1)C(F)(F)F)C(F)(F)F)C=O
The compound exhibits a complex three-dimensional arrangement due to the presence of multiple functional groups, which may influence its chemical reactivity and biological activity.
This compound can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to explore its biological potential.
The mechanism of action for 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide primarily involves its interaction with specific biological targets:
Studies indicate that its inhibitory action may lead to reduced production of critical metabolites in bacterial systems when applied at sublethal doses.
The physical properties of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide include:
Key chemical properties include:
Due to its unique structure, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide has several potential applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1